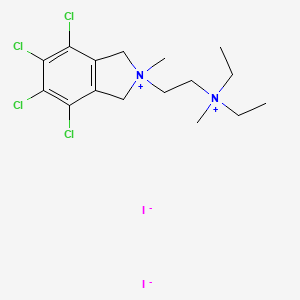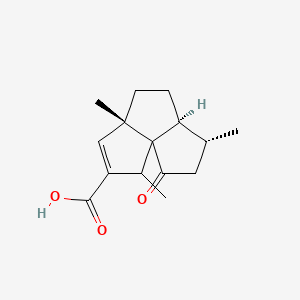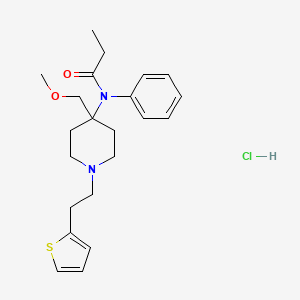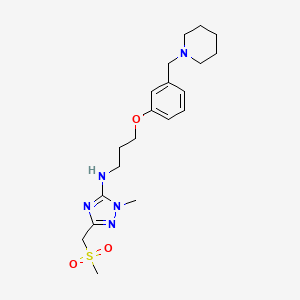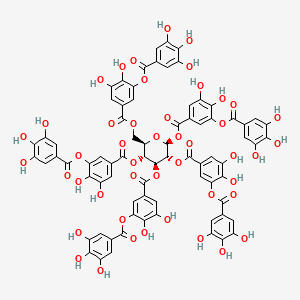
ACIDE TANNIQUE
Vue d'ensemble
Description
L'acide tannique est une forme spécifique de tanin, un type de polyphénol. Il s'agit d'un glucoside d'acide digallique et il se caractérise par un grand nombre de groupes hydroxyles phénoliques. La formule chimique de l'this compound est C76H52O46 . On le trouve couramment dans les galles formées par les insectes sur les rameaux de certains chênes, ainsi que dans l'écorce et les fruits d'autres espèces végétales . L'this compound est connu pour ses propriétés astringentes et sa capacité à se lier aux protéines, ce qui a des implications importantes dans diverses applications .
Mécanisme D'action
Tannic acid, also known as Glycerite or Tannic acid, is a polyphenolic compound found in various plant sources. It has been recognized for its diverse biological activities and potential therapeutic applications .
Target of Action
Tannic acid’s primary targets include key enzymes and signaling pathways involved in cellular homeostasis and disease progression. For instance, it has been found to modulate signaling pathways such as EGFR/Jak2/STATs . It also targets the BACE1 enzyme, which is responsible for the production and deposition of the neurotoxic amyloid-beta (Aβ) peptide .
Mode of Action
Tannic acid interacts with its targets in several ways. It can inhibit the activation of carcinogens, exert antioxidant and anti-inflammatory properties, and induce cell cycle arrest, apoptosis, and reduced rate of proliferation . It also inhibits the PKM2 glycolytic enzyme and prevents epithelial-to-mesenchymal transition . Furthermore, tannic acid can destabilize neurotoxic Aβ fibrils in vitro .
Biochemical Pathways
Tannic acid affects various biochemical pathways. It modulates signaling pathways such as EGFR/Jak2/STATs, which are crucial in cell proliferation and survival . It also inhibits the PKM2 glycolytic enzyme, affecting cellular metabolism . Moreover, it prevents epithelial-to-mesenchymal transition, a process involved in cancer metastasis .
Pharmacokinetics
Tannic acid exhibits poor bioavailability due to its large size, high affinity to bind to plasma proteins, and low lipid solubility . Orally administered tannic acid is a hydrolysable tannin that releases gallic acid and other compounds upon decomposition . Despite these challenges, tannic acid’s effects are primarily due to its local actions .
Result of Action
The molecular and cellular effects of tannic acid’s action are diverse. It can induce cell cycle arrest, apoptosis, and reduced rate of proliferation in several cancer cell lines . It also inhibits cell migration and adhesion . Moreover, it has been found to decrease the formation of cancer stem cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tannic acid. For instance, tannic acid can act as a green chelating site for heavy metal ions recovery from aqueous solutions . It has also been used in the development of reinforced silkworm silk fiber via a Schiff base reaction between polyphenol moieties and amine groups .
Applications De Recherche Scientifique
Tannic acid has a wide range of applications in scientific research:
Analyse Biochimique
Biochemical Properties
Tannic Acid plays a significant role in biochemical reactions. It exhibits astringent, anti-bacterial, and anti-enzymatic properties . It interacts with various enzymes and proteins, such as tannases, a group of enzymes critical for the transformation of tannins . Tannic Acid’s interaction with these biomolecules often involves the formation of hydrogen bonds and hydrophobic interactions .
Cellular Effects
Tannic Acid exerts various effects on cells and cellular processes. It has been shown to induce cell cycle arrest, apoptosis, and reduce the rate of proliferation in several cancer cell lines . It influences cell function by modulating signaling pathways such as EGFR/Jak2/STATs . Tannic Acid also impacts gene expression and cellular metabolism .
Molecular Mechanism
Tannic Acid exerts its effects at the molecular level through several mechanisms. It modulates signaling pathways such as EGFR/Jak2/STATs, and inhibits the PKM2 glycolytic enzyme . It also binds to biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Tannic Acid change over time in laboratory settings. For instance, Tannic Acid has been shown to significantly inhibit sustained Smad2 phosphorylation induced by TGF-β over a 48-hour period .
Dosage Effects in Animal Models
The effects of Tannic Acid vary with different dosages in animal models. For instance, while high dosages of Tannic Acid have negative impacts on the immune system, low dosages of Tannic Acid have been shown to have mitigating effects against Be intoxication .
Metabolic Pathways
Tannic Acid is involved in various metabolic pathways. It has been shown to inhibit the activation of carcinogens, as well as exhibit antioxidant and anti-inflammatory properties . It also interacts with enzymes such as tannases .
Subcellular Localization
It is known that Tannic Acid can interact with various subcellular structures, potentially influencing their function .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'acide tannique peut être synthétisé par estérification de l'acide gallique avec du glucose. La réaction implique généralement l'utilisation d'un catalyseur acide et est réalisée sous des conditions de température contrôlées pour assurer la formation du produit souhaité .
Méthodes de production industrielle : Sur le plan industriel, l'this compound est extrait de sources végétales telles que les galles, les gousses de tara et l'écorce d'arbres comme le mimosa (Acacia spp.). Le processus d'extraction implique le broyage de la matière végétale, suivi d'une extraction par solvant utilisant de l'eau ou de l'éthanol. L'extrait est ensuite purifié pour obtenir de l'this compound .
Analyse Des Réactions Chimiques
Types de réactions : L'acide tannique subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Il est particulièrement connu pour sa capacité à former des complexes avec les métaux et les protéines .
Réactifs et conditions courants :
Oxydation : L'this compound peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en milieu acide.
Réduction : La réduction de l'this compound peut être réalisée à l'aide d'agents réducteurs comme le borohydrure de sodium.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers esters, éthers et complexes métalliques. Par exemple, la réaction de l'this compound avec des sels de fer produit de l'encre ferrugineuse, un pigment noir profond .
4. Applications de la recherche scientifique
L'this compound a une large gamme d'applications dans la recherche scientifique :
5. Mécanisme d'action
L'this compound exerce ses effets principalement grâce à sa capacité à se lier aux protéines et à d'autres macromolécules. Cette liaison est facilitée par les nombreux groupes hydroxyles phénoliques présents dans sa structure, qui forment des liaisons hydrogène et d'autres interactions avec les molécules cibles . Dans les systèmes biologiques, l'this compound peut inhiber les enzymes, moduler les voies de signalisation et induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
L'acide tannique est souvent comparé à d'autres polyphénols tels que les catéchines et l'acide chlorogénique. Bien que tous ces composés partagent la capacité de se lier aux protéines et de présenter des propriétés antioxydantes, l'this compound est unique par sa masse moléculaire élevée et la présence de plusieurs groupes galloyles . Cela lui confère une plus grande capacité à précipiter les protéines et à former des complexes avec les métaux .
Composés similaires :
Catéchines : On les trouve dans le thé, ce sont des polyphénols plus petits présentant des propriétés antioxydantes.
Acide chlorogénique : Présent dans le café, il est connu pour ses effets antioxydants et anti-inflammatoires.
La structure et les propriétés uniques de l'this compound en font un composé polyvalent aux applications diverses dans différents domaines.
Propriétés
IUPAC Name |
[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H52O46/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26/h1-20,52,63-65,76-101H,21H2/t52-,63-,64+,65-,76+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBQNJMCXXYXIU-PPKXGCFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H52O46 | |
| Record name | TANNIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9104 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tannic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tannic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00892987 | |
| Record name | Chinese gallotannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1701.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tannic acid is a light yellow to tan solid with a faint odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid, Yellowish to light brown solid; [HSDB] | |
| Record name | TANNIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9104 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tannins | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tannic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2228 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
390 °F, 390 °F OC. | |
| Record name | Tannic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2228 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TANNIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
VERY SOL IN ALCOHOL, ACETONE; INSOL IN ETHER, BENZENE, CHLOROFORM & CARBON DISULFIDE, 1 G DISSOLVES IN 0.35 ML WATER, 1 ML WARM GLYCEROL; PRACTICALLY INSOL IN PETROLEUM ETHER, CARBON TETRACHLORIDE | |
| Record name | TANNIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
greater than 1 at 68 °F (USCG, 1999) | |
| Record name | TANNIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9104 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Mechanism of Action |
TANNIC ACID IN TEA ACCOUNTS FOR USE OF STRONG TEA IN UNIVERSAL ANTIDOTE, PRESUMABLY FOR DUAL PURPOSE OF PRECIPITATING TOXIC ALKALOIDS & OF HARDENING SURFACE OF GI MUCOSA & ITS MUCOUS LAYER. | |
| Record name | TANNIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOWISH-WHITE TO LIGHT BROWN, AMORPHOUS, BULKY POWDER OR FLAKES, OR SPONGY MASSES, PALE YELLOWISH-BROWN | |
CAS No. |
1401-55-4, 5424-20-4 | |
| Record name | TANNIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9104 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | β-D-Glucopyranose, 1,2,3,4,6-pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tannin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tannins | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chinese gallotannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tannins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-D-glucose pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TANNIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
200 °C | |
| Record name | TANNIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: How does tannic acid exert its antimicrobial effects?
A1: Tannic acid displays antimicrobial activity primarily by targeting the cell envelope of susceptible microorganisms. [] Studies suggest its mechanism involves interaction with the cell membrane, leading to changes in permeability and integrity, ultimately disrupting essential cellular functions. [, ]
Q2: What are the downstream effects of tannic acid on bacterial biofilms?
A2: Research shows that tannic acid effectively inhibits biofilm formation and disrupts existing biofilms by interfering with bacterial quorum sensing (QS). [] It achieves this by reducing the production of QS signal molecules, thereby disrupting bacterial communication and hindering biofilm development. []
Q3: How does tannic acid protect against the toxic effects of methomyl?
A3: Tannic acid demonstrates a protective effect against methomyl-induced oxidative stress by enhancing the endogenous antioxidant capacity of cells. [] It achieves this by increasing the activities of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), glutathione reductase (GR), and glutathione-S-transferase (GST) while elevating glutathione (GSH) levels. []
Q4: What is the molecular formula and weight of tannic acid?
A4: While the exact composition can vary, a commonly used form of tannic acid has a molecular formula of C76H52O46 and a molecular weight of 1701.2 g/mol.
Q5: Are there any spectroscopic techniques used to characterize tannic acid?
A5: Yes, various spectroscopic techniques are employed to characterize tannic acid. These include Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups and their bonding, [, ] Ultraviolet-Visible Spectroscopy (UV-Vis) to analyze light absorption and assess compound concentration, [, ] and X-ray Photoelectron Spectroscopy (XPS) to determine elemental composition and chemical states within the molecule. []
Q6: Can tannic acid be used to enhance the UV protection of cotton fabrics?
A7: Yes, studies show that combining tannic acid with copper ions (TA-Cu) on cotton fabrics effectively enhances their UV protection properties. [] The TA-Cu treatment significantly increases the UV protection factor (UPF) value of cotton fabrics, providing superior protection against harmful UV radiation. []
Q7: Does tannic acid exhibit any catalytic properties?
A8: While not traditionally considered a catalyst, research suggests that tannic acid can influence the kinetics of certain reactions, particularly those involving metal ions. Its ability to chelate metal ions can promote or inhibit specific reactions, highlighting its potential for catalytic applications. [, ]
Q8: Have computational methods been employed in the study of tannic acid?
A9: Yes, computational chemistry and modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, have been employed to investigate the interaction of tannic acid with various targets. [] These simulations provide valuable insights into the binding affinities, structural changes, and molecular mechanisms underlying tannic acid's biological effects. []
Q9: How does the number of galloyl groups in polyphenols relate to their inhibitory effect on P-glycoprotein?
A10: Research suggests a correlation between the number of galloyl groups in polyphenols and their potency in inhibiting P-glycoprotein (P-gp) function. [] Compounds like tannic acid and pentagalloylglucose, containing multiple galloyl groups, exhibit a more pronounced inhibitory effect on P-gp compared to those with fewer galloyl groups. [] This suggests that the presence of multiple galloyl groups strengthens the interaction with regulatory regions in P-gp, leading to enhanced inhibition of its drug efflux activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



